![molecular formula C11H12ClNO2 B7474642 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone](/img/structure/B7474642.png)
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone
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Overview
Description
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone is a compound that features a pyrrolidine ring attached to a hydroxy-chlorophenyl ketone structure
Preparation Methods
The synthesis of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone typically involves the reaction of 2-hydroxy-5-chlorobenzoyl chloride with pyrrolidine. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Scientific Research Applications
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs due to its potential biological activity.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its interactions with various biological targets, which can lead to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The hydroxy and ketone groups can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone can be compared with other similar compounds such as:
1-Pyrrolidinyl(2-hydroxyphenyl) ketone: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-Pyrrolidinyl(2-methoxy-5-chlorophenyl) ketone: The methoxy group can influence the compound’s solubility and interaction with biological targets.
1-Pyrrolidinyl(2-hydroxy-4-chlorophenyl) ketone: The position of the chlorine atom can alter the compound’s chemical properties and reactivity.
Properties
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-4-10(14)9(7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAUJIDSUOTARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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